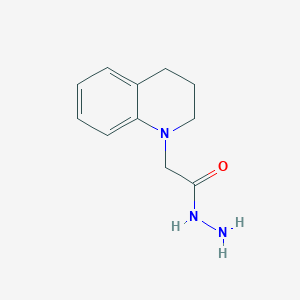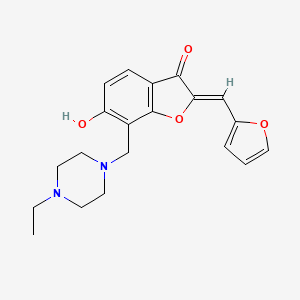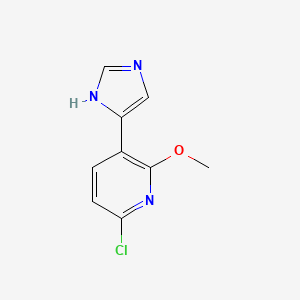
(4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group, an ethylphenylamino group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylphenylamino Group: This step involves the nucleophilic substitution of the appropriate ethylphenylamine onto the quinoline core.
Incorporation of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution with sodium hydride in DMF or electrophilic substitution with halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
(4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline core.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-((2-Methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-((2-Ethylphenyl)amino)-6-chloroquinolin-3-yl)(morpholino)methanone: Similar structure but with a chloro group instead of a fluoro group.
(4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
The uniqueness of (4-((2-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoro group enhances its stability and bioavailability, while the morpholino group improves its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
[4-(2-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-15-5-3-4-6-19(15)25-21-17-13-16(23)7-8-20(17)24-14-18(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHKOHOBWKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)



![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3002019.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3002030.png)
![(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3002035.png)
